molecular formula C27H19N7OS B2927339 4-methyl-2-phenyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiazole-5-carboxamide CAS No. 894065-65-7

4-methyl-2-phenyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiazole-5-carboxamide

Cat. No.: B2927339
CAS No.: 894065-65-7
M. Wt: 489.56
InChI Key: INSAKAUFABYBCU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a phenyl ring, a pyridine ring, and a triazolopyridazine ring . It has two distinct structural features of c-Met inhibitors. One is the ‘5 atoms regulation’; Another characteristic is a long chain that can form a hydrogen bond donor or acceptor. This long chain usually contains hydrogen, nitrogen, and oxygen atoms .


Synthesis Analysis

The compound can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The target compound was optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .


Molecular Structure Analysis

The final structure of the compound was determined by 1 HNMR spectrum . The molecule features intermolecular hydrogen bonding between both N H protons and two triflate counterions with distances within the average N–H⋯O bond lengths .


Chemical Reactions Analysis

The synthesis method of the target compound was optimized in the selection of temperature and the use of solvent . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Synthesis and Derivative Formation

This compound is involved in the synthesis of various heterocyclic compounds. For example, its derivatives have been synthesized by reacting with different reagents, leading to compounds like thiazolo and triazolo pyrimidines, which are used in various chemical and biological research applications. These synthesized compounds have been characterized through methods like NMR, IR, and LC-MS spectral studies, indicating their potential in detailed chemical analysis and research (Haiza et al., 2000).

Pharmacological Studies

The derivatives of this compound have been studied for their pharmacological properties. For instance, novel heterocyclic compounds synthesized using this compound have been evaluated for antibacterial and antifungal activities. These studies are crucial for discovering new drugs and understanding the biochemical interactions of these compounds (Patel & Patel, 2015).

Biological Activity Research

Research has been conducted on the biological activities of these compounds, especially in the context of antimicrobial properties. For example, various derivatives have been synthesized and tested for their efficacy against different bacteria and fungi. This research is vital in the field of microbiology and for developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Insecticidal Applications

Some studies have explored the potential of these compounds as insecticidal agents. The synthesis of novel derivatives and their testing against pests like cotton leafworm has provided insights into their use in agricultural and pest control research (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Antitumor Potential

The derivatives of this compound have also been studied for their antitumor properties. Research in this area is critical for the development of new cancer treatments and understanding the mechanisms of action of these compounds in oncology (Stevens et al., 1987).

Properties

IUPAC Name

4-methyl-2-phenyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N7OS/c1-17-24(36-27(29-17)20-5-3-2-4-6-20)26(35)30-21-9-7-18(8-10-21)22-11-12-23-31-32-25(34(23)33-22)19-13-15-28-16-14-19/h2-16H,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSAKAUFABYBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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